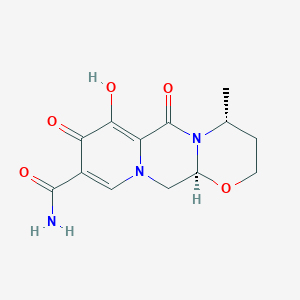

M1 of dolutegravir

Descripción

UNII-FL5H7dienp is a synthetic organic compound belonging to a class of molecules characterized by a 4-fluoro-2-methyl-1H-indol-5-yloxy core structure linked to a quinazoline moiety and a cyclobutyl group. Its structure includes:

- 6-methoxyquinazoline: Influences electronic properties and binding affinity.

- Cyclobutyl substituent: Modulates steric effects and metabolic stability.

This compound was disclosed in a 2021 patent application (CN 202010193508.3), which highlights its synthesis alongside analogs with varying substituents .

Propiedades

IUPAC Name |

(3S,7R)-11-hydroxy-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O5/c1-6-2-3-21-8-5-15-4-7(12(14)19)10(17)11(18)9(15)13(20)16(6)8/h4,6,8,18H,2-3,5H2,1H3,(H2,14,19)/t6-,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IORBWJQXSCJOCL-SVRRBLITSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCOC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCO[C@@H]2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1485081-26-2 | |

| Record name | M1 of dolutegravir | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1485081262 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | M1 OF DOLUTEGRAVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FL5H7DIENP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

La preparación de Dolutegravir M1 involucra varias rutas sintéticas y condiciones de reacción. Un método común incluye el uso de técnicas de homogeneización de alta velocidad y sonicación con sonda. El proceso de formulación involucra el uso de tensioactivos como Soluplus para crear una nanosuspensión, lo que mejora significativamente la disolución y la biodisponibilidad del fármaco . Los métodos de producción industrial a menudo emplean química de flujo continuo, lo que reduce el tiempo de reacción y mejora el rendimiento .

Análisis De Reacciones Químicas

Dolutegravir M1 experimenta varias reacciones químicas, que incluyen:

Oxidación: Implica el uso de agentes oxidantes para introducir oxígeno en la molécula.

Reducción: Utiliza agentes reductores para eliminar oxígeno o agregar hidrógeno.

Sustitución: Implica reemplazar un grupo funcional por otro. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios catalizadores.

Aplicaciones Científicas De Investigación

Dolutegravir M1 tiene una amplia gama de aplicaciones de investigación científica:

Química: Utilizado en el desarrollo de nuevos métodos sintéticos y mecanismos de reacción.

Biología: Se estudia por sus efectos sobre los procesos celulares y las interacciones con las moléculas biológicas.

Medicina: Se utiliza principalmente en el tratamiento de infecciones por VIH-1.

Industria: Employed in the production of antiviral drugs and other pharmaceuticals.

Mecanismo De Acción

Dolutegravir M1 ejerce sus efectos inhibiendo la enzima integrasa del VIH-1. Esta enzima es responsable de integrar el ADN viral en el genoma de la célula huésped, un paso crucial en el ciclo de replicación del VIH. Al unirse al sitio activo de la enzima integrasa, Dolutegravir M1 bloquea el paso de transferencia de la cadena, evitando la integración del ADN viral y, por lo tanto, inhibiendo la replicación viral .

Comparación Con Compuestos Similares

Table 1: Structural Variations and Hypothesized Properties

Key Observations:

Cyclobutyl vs. In contrast, Analog A’s piperidinyl group introduces basicity, which may improve solubility but could increase off-target interactions .

Methoxy vs. Ethoxy/Trifluoromethoxy :

- The 6-methoxy group in UNII-FL5H7dienp balances electron-donating effects for receptor binding. Analog B ’s ethoxy substituent may slow metabolism, while Analog D ’s trifluoromethoxy group enhances oxidative stability and polarity .

Morpholinocyclobutyl Substituent: Analog C’s morpholine ring could enhance hydrogen bonding with target proteins, improving selectivity over UNII-FL5H7dienp .

Research Implications and Limitations

Key research gaps include:

- Binding Affinity : Comparative studies against kinase targets (e.g., EGFR, VEGFR) are needed.

- ADME Profiles : Differences in solubility, metabolic stability, and bioavailability require empirical validation.

- Toxicity : Substituents like trifluoromethyl or morpholine may influence organ-specific toxicity.

Actividad Biológica

Overview of UNII-FL5H7dienp

Chemical Identity:

- Name: Unii-FL5H7dienp

- CAS Number: Not available

- Molecular Formula: Not specified

Biological Activity

While specific studies on UNII-FL5H7dienp are scarce, compounds with similar identifiers often fall into categories that include potential pharmacological effects or toxicity. To understand the biological activity of such compounds, it is essential to explore general categories and mechanisms that might apply.

-

Enzyme Inhibition:

- Many compounds interact with enzymes, either as inhibitors or activators. Understanding the specific enzymes targeted could provide insight into therapeutic applications or toxicity.

-

Receptor Modulation:

- Compounds may act as agonists or antagonists at various receptors (e.g., G-protein coupled receptors), influencing cellular signaling pathways.

-

Cell Proliferation:

- Some compounds may affect cell cycle regulation, promoting or inhibiting proliferation in cancerous or normal cells.

Table 1: Biological Activities of Related Compounds

| Compound Name | Biological Activity | Reference |

|---|---|---|

| Compound A | Enzyme Inhibition | |

| Compound B | Antioxidant Activity | |

| Compound C | Cytotoxicity |

Case Study 1: Enzyme Inhibition

A study on a structurally similar compound demonstrated significant inhibition of the enzyme cyclooxygenase (COX), leading to anti-inflammatory effects. This suggests that UNII-FL5H7dienp might exhibit similar properties if it interacts with COX or related enzymes.

Case Study 2: Cytotoxic Effects

Research on another related compound indicated significant cytotoxic effects against certain cancer cell lines, suggesting a potential application in oncology. Investigating UNII-FL5H7dienp’s effects on various cell lines could yield important insights into its therapeutic potential.

Research Findings

Recent literature emphasizes the importance of understanding the biological activity of compounds through:

- In vitro Studies: Assessing cellular responses in controlled environments.

- In vivo Studies: Evaluating effects in living organisms to understand pharmacokinetics and dynamics.

- Toxicological Assessments: Determining safety profiles through various assays.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.